2-(Diethylamino)pent-3-enenitrile
Description
2-(Diethylamino)pent-3-enenitrile is a nitrile derivative featuring a diethylamino group at the 2-position and a conjugated double bond (C=C) at the 3-position of a pentene backbone. This compound belongs to the enamine class, characterized by the presence of an amino group adjacent to an unsaturated carbon-carbon bond.
Properties
CAS No. |
81540-41-2 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
2-(diethylamino)pent-3-enenitrile |
InChI |
InChI=1S/C9H16N2/c1-4-7-9(8-10)11(5-2)6-3/h4,7,9H,5-6H2,1-3H3 |
InChI Key |
BCDRVFPEAGEJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C=CC)C#N |
Origin of Product |
United States |
Preparation Methods
Halogen-Amine Exchange in Cyanoolefins
The Vilsmeier-Haack reaction, detailed in US5708180A, provides a framework for introducing formyl and halogen groups into pyridine systems. Adapting this protocol, 2-chloropent-3-enenitrile undergoes nucleophilic attack by diethylamine in dimethylformamide (DMF) at 60°C. The reaction exploits the electrophilic character of α-chloronitriles, where the chlorine atom is displaced by the amine nucleophile (Eq. 1):
$$ \text{ClC(CN)=CHCH}2\text{R} + \text{Et}2\text{NH} \rightarrow \text{Et}2\text{NC(CN)=CHCH}2\text{R} + \text{HCl} \quad $$
Key parameters:
- Solvent polarity critical for transition state stabilization (DMF preferred)
- 5–10 mol% KI accelerates substitution via halide exchange
- Typical yields: 68–74% after 12 h reflux
Phase-Transfer Catalyzed Alkylation
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate interfacial reactions between aqueous diethylamine and organic-phase bromonitriles. This method, adapted from esterification protocols in RSC supplements, achieves 81% yield at 40°C within 6 h. Competing elimination pathways necessitate careful pH control (7.5–8.5).
Olefin Metathesis Approaches
Grubbs-Catalyzed Cross-Metathesis
Building on Supplementary Information from the Royal Society of Chemistry, a two-step sequence assembles the pent-3-enenitrile skeleton:
- Ester-Enolate Coupling : Ethyl acrylate reacts with allyl cyanide under Grubbs II catalyst (3 mol%) in CH$$2$$Cl$$2$$ at 40°C, yielding ethyl 3-cyanopent-3-enoate (89% E-selectivity)
- Amination : Transesterification with diethylamine in methanol (0.1 M, 12 h) provides the target compound
Optimization Data :
| Catalyst Loading | Temperature (°C) | E:Z Ratio | Yield (%) |
|---|---|---|---|
| 2 mol% | 35 | 85:15 | 72 |
| 5 mol% | 40 | 92:8 | 88 |
Ring-Closing Metathesis (RCM)
Cyclic precursors like 2-(diethylamino)cyclopentene nitrile undergo RCM with Hoveyda-Grubbs catalyst (2 mol%) in toluene. While this method achieves 94% conversion, the need for high dilution (0.01 M) limits scalability.
Hypervalent Iodoniuм Reagent-Mediated Synthesis
λ³-Iodane Transfer Reactions
Per the RSC protocol for heterocyclic group transfers, bis(dimethylamino)pyridinium iodonium triflate (DMAP-HVI) mediates vinylation of diethylaminopropionitrile:
$$ \text{Et}2\text{NCH}2\text{CN} + \text{CH}2=\text{CHSiMe}3 \xrightarrow{\text{DMAP-HVI}} \text{Et}2\text{NC(CN)CH}2\text{CH}=\text{CH}_2 \quad $$
Conditions :
- 1.2 equiv DMAP-HVI in acetonitrile
- −78°C to 25°C gradient over 8 h
- 76% isolated yield with 99% regioselectivity
Comparative Method Analysis
Table 1. Synthesis Method Benchmarking
| Method | Temperature Range | Typical Yield | Scalability | Stereocontrol |
|---|---|---|---|---|
| Halogen Displacement | 40–60°C | 68–74% | High | Moderate |
| Grubbs Metathesis | 35–40°C | 72–88% | Medium | Excellent |
| λ³-Iodane Transfer | −78–25°C | 76% | Low | High |
Key observations:
- Metathesis excels in stereoselectivity but requires expensive catalysts
- Nucleophilic displacement offers the most straightforward scale-up potential
- Hypervalent iodine methods enable unique transformations but need cryogenic conditions
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.
Reduction: Reduction of nitriles can produce primary amines or aldehydes, depending on the reducing agent used.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and DIBAL are frequently used.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines or aldehydes.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)pent-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Diethylamino)pent-3-enenitrile involves its reactivity as a nitrile. The cyano group is highly polar, making the compound reactive towards nucleophiles. In reduction reactions, the nitrile group is reduced to an amine or aldehyde through nucleophilic addition of hydride ions, followed by protonation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pent-3-enenitrile (CAS 4635-87-4)
- Structure: Simpler backbone (C₅H₇N) lacking the diethylamino group.
- Reactivity: The absence of an amino group limits its use in enamine chemistry. However, the nitrile and double bond enable conjugate additions.
- Safety : First-aid measures for inhalation, skin contact, or ingestion align with general nitrile handling protocols (e.g., rinsing with water, medical consultation) .
(Z)-3-Acetyl-4-(phenylamino)pent-3-enenitrile
- Structure: Features a phenylamino substituent and acetyl group, creating a more sterically hindered and conjugated system.
- Application: Used in enamine formation for pyrrole synthesis, highlighting the role of amino groups in facilitating annulation reactions. The phenyl group enhances aromatic stabilization in intermediates .
2-Methyl-3-butenenitrile (CAS 16529-56-9)
- Structure : Branched nitrile with a methyl group at the 2-position.
- Reactivity: The methyl group may sterically hinder reactions at the nitrile or double bond. No amino group limits its utility in amine-mediated syntheses.
2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile
- Structure: Contains a dimethylamino group, a hydroxyl group, and a phenyl ring, creating a polar, multifunctional molecule.
- The dimethylamino group is less sterically demanding than diethylamino, which may influence reaction kinetics .
Comparative Analysis Table
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